molecular formula C10H6BrI B1276106 1-Bromo-4-iodonaphthalene CAS No. 63279-58-3

1-Bromo-4-iodonaphthalene

Cat. No. B1276106
CAS RN: 63279-58-3
M. Wt: 332.96 g/mol
InChI Key: HQHHKYXPFKHLBF-UHFFFAOYSA-N
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Description

1-Bromo-4-iodonaphthalene is a halogenated naphthalene derivative, which is a compound of interest in various chemical research areas. Although the provided papers do not directly discuss 1-Bromo-4-iodonaphthalene, they do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and applications of halogenated naphthalenes.

Synthesis Analysis

The synthesis of halogenated naphthalenes can be complex, involving multiple steps and specific conditions to achieve the desired substitution pattern. For example, the synthesis of 1-bromo-4-(bromoacetyl)naphthalene (BBAN) involves the introduction of bromine atoms into the naphthalene ring, which is a similar process that might be used for synthesizing 1-Bromo-4-iodonaphthalene . The synthesis of 1, 4, 5, 8-tetradeuterionaphthalene from 1, 4-dibromonaphthalene also provides an example of the multi-step reactions that are often required to achieve specific halogenated products .

Molecular Structure Analysis

The molecular structure of halogenated naphthalenes is characterized by the presence of halogen atoms attached to the naphthalene ring system. These substituents can significantly influence the aromaticity and stability of the compound. For instance, the synthesis and structure of a kinetically stabilized 2-germanaphthalene provide insights into how substituents can affect the stability and aromaticity of naphthalene derivatives . This information can be extrapolated to understand the structural aspects of 1-Bromo-4-iodonaphthalene, where the presence of bromine and iodine would influence its chemical properties.

Chemical Reactions Analysis

The reactivity of halogenated naphthalenes is largely dependent on the nature of the halogen substituents and their position on the naphthalene ring. The synthesis of BBAN, which is a thiol-reactive phosphorescent probe, demonstrates how the bromine substituents can be reactive towards specific functional groups, such as thiols . This suggests that 1-Bromo-4-iodonaphthalene may also participate in reactions with nucleophiles, where the halogen atoms can be displaced or participate in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated naphthalenes are influenced by the halogen atoms' electronic effects and steric hindrance. The spectroscopic characterization of BBAN shows that the absorption and emission properties can be sensitive to solvent effects, indicating that 1-Bromo-4-iodonaphthalene may also exhibit distinct spectroscopic features in different environments . Additionally, the synthesis of deuterated naphthalenes provides information on isotopic substitution's impact on the physical properties of naphthalene derivatives .

Scientific Research Applications

Electrochemical Reactivity

  • Activation of 1-halonaphthalenes : A study explored the reactivity of 1-halonaphthalenes, including 1-bromonaphthalene, with electrogenerated [CoI-salen]. The reactions varied depending on the halonaphthalene used, demonstrating different reaction speeds and intermediate adduct formations. This insight into their electrochemical behaviors could be crucial for various synthetic applications (Faux, Labbé, Buriez, & Nédélec, 2007).

Photophysical Properties

  • Triplet State Lifetimes of Aryl Halides : A study focused on the triplet state of iodonaphthalene and its temperature-dependent properties. It highlighted how internal energy relocation processes impact the lifetimes of these states, which is significant for understanding the photophysical behaviors of halonaphthalenes (Grieser & Thomas, 1980).

  • Optically Detected Magnetic Resonance Spectra : This research examined the lowest triplet state of 1-iodonaphthalene using optically detected magnetic resonance (ODMR) experiments, providing insights into the spin Hamiltonian characteristics. Such studies are vital for understanding the magnetic resonance properties of similar compounds (Kothandaraman, Pratt, & Tinti, 1975).

Photodissociation Dynamics

  • Photodissociation Dynamics : Research on 1-iodonaphthalene's ultrafast relaxation and dissociation channels using time-resolved femtosecond pump-probe mass spectrometry offers valuable insights into the dissociation processes of halonaphthalenes. Such studies can be crucial in fields like atmospheric chemistry and photonics (Montero et al., 2010).

Photochemical Modifications

  • Photochemical Modifications in Polymer Substrates : A study examining the photochemical modifications in UV laser ablation of halonaphthalene-doped PMMA films. This has implications for understanding the interactions and stability of halonaphthalenes when used in polymer matrices, relevant for material sciences and engineering applications (Athanassiou et al., 1999).

Structural and Vibrational Analysis

  • Vibrational Spectra of 1-Halonaphthalenes : The infrared and Raman spectra of 1-halonaphthalenes, including studies on their vibrational modes, provide essential data for structural and molecular analysis. This information is critical for researchers in the field of spectroscopy and molecular characterization (Singh, Bhatti, & Singh, 1978).

Safety And Hazards

1-Bromo-4-iodonaphthalene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, dry place, and kept away from oxidizing agents . It is also recommended to keep the container tightly closed .

properties

IUPAC Name

1-bromo-4-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHHKYXPFKHLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408053
Record name 1-bromo-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-iodonaphthalene

CAS RN

63279-58-3
Record name 1-bromo-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-iodonaphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

100 g (350 mmol) of 1,4-dibromonaphthalene are initially introduced in 1 l of THF, cooled to −70° C., and 235 ml of n-BuLi (1.6 M in hexane, 370 mmol) are added dropwise. After 1 h, 103 g of I2 (406 mmol) in 250 ml of THF are added dropwise, the mixture is stirred at −70° C. for a further 2 h, warmed to 0° C. and quenched by the addition of 50 ml (644 mmol) of aqueous NaHSO3 solution (w=39%). The phases are separated, and the aqueous phase is extracted once with MTB. The combined organic phases are washed with saturated sodium chloride solution, dried over sodium sulfate, filtered and evaporated in a rotary evaporator. The residue is purified by column chromatography (SiO2, heptane), and the further purification is carried out by recrystallisation from isopropanol, giving 1-iodo-4-bromonaphthalene as a yellow solid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step Two
Name
Quantity
103 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Thakellapalli, B Farajidizaji, S Li… - The Journal of …, 2018 - ACS Publications
… The synthetic sequence began with the Sonogashira reactions between 1-bromo-4-iodonaphthalene (1) and 1,7-octadiyne to give diyne 2 in 86% isolated yield (Scheme 1). Treatment …
Number of citations: 2 pubs.acs.org
Y Yan, ZA Lamport, I Kymissis… - The Journal of Organic …, 2020 - ACS Publications
… A flame-dried round-bottom flask was charged with 1-bromo-4-iodonaphthalene (1.2 g, 3.7 mmol) and 30 mL of degassed THF/NEt 3 (2:1 v/v). Pd(PPh 3 ) 2 Cl 2 (100 mg, 0.14 mmol) …
Number of citations: 6 pubs.acs.org
SK Samanta, GS Kumar, UK Ghorai, U Scherf… - …, 2018 - ACS Publications
… It was then coupled with 1-bromo-4-iodonaphthalene (5) by Kumada coupling to obtain the monomer 6. The monomer 6 was used for Yamamoto coupling using Ni(COD) 2 following …
Number of citations: 7 pubs.acs.org
F Degen - 2022 - edoc.unibas.ch
Molecular electronics investigates the use of molecules in electronic devices. An important question is how the chemical structure influences the charge transport properties and how the …
Number of citations: 2 edoc.unibas.ch
CD Marshall - 1949 - search.proquest.com
… He was thus able to prepare p-chloroiodobenzene , m- and p-bromoio do benzenes, and 1-bromo-4-iodonaphthalene from p-chlorobromo benzene, p- and p-dibromobenzenes, and l,4-…
Number of citations: 0 search.proquest.com
C Petucci, M Nyman, L Guler… - Journal of the American …, 2002 - ACS Publications
… The iodo derivatives of naphthalene (1-bromo-4-iodonaphthalene, 1,4-diiodonaphthalene, 1,5-diiodonaphthalene) and quinoline (3-iodoquinoline and 5-iodoquinoline) were …
Number of citations: 25 pubs.acs.org
J Huang, LL Chen, ZM Chen - Organic Letters, 2022 - ACS Publications
A palladium-catalyzed regioselective 1,2-alkynyl-carbonalization of conjugated dienes with ethynylbenziodazolone (EBZ) and indoles has been developed for the first time. Various …
Number of citations: 7 pubs.acs.org
L Jing, JJ Nash, HI Kenttämaa - Journal of the American …, 2008 - ACS Publications
The factors that control the reactivities of aryl radicals toward hydrogen-atom donors were studied by using a dual-cell Fourier-transform ion cyclotron resonance mass spectrometer. …
Number of citations: 50 pubs.acs.org
H Thakellapalli - 2018 - search.proquest.com
Thiophene-containing cycloparaphenylenes (CPPs) bearing 8, 10 and 16 aromatic and heteroaromatic units in the macrocyclic structure were constructed. Specifically, two and four …
Number of citations: 3 search.proquest.com
SE Marshall - 2013 - search.proquest.com
The dimeric cinchona alkaloid catalyst,(DQHD) 2 PHAL, used in conjunction with chlorinated hydantoins, has proven to be an efficient catalyst for enantioselective chlorocyclizations, …
Number of citations: 0 search.proquest.com

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